5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Descripción
This compound is a hybrid heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a benzhydrylpiperazinyl group and a 4-fluorophenylmethyl moiety. The fluorine atom likely enhances metabolic stability and bioavailability, while the benzhydryl group may influence lipophilicity and receptor binding kinetics .
Propiedades
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN5OS/c1-20-31-29-35(32-20)28(36)27(37-29)26(23-12-14-24(30)15-13-23)34-18-16-33(17-19-34)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25-26,36H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMRWHOZBJXVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on available research.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole and triazole moiety, along with a piperazine derivative. The synthesis typically involves multi-step reactions that can include:
- Formation of the thiazolo-triazole core : This is often achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The incorporation of the benzhydryl and fluorophenyl groups is crucial for enhancing biological activity.
2.1 Antimicrobial Activity
Research indicates that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown efficacy against various bacterial strains:
| Compound | Activity | Reference |
|---|---|---|
| 5a | Moderate antibacterial activity against Staphylococcus aureus | |
| 5b | Effective against Escherichia coli with an MIC of 32 µg/mL |
2.2 Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes such as tyrosinase, which is implicated in melanin production. Studies have demonstrated that related piperazine derivatives can act as competitive inhibitors:
- Kinetic Studies : Compounds with similar piperazine structures displayed IC50 values ranging from 0.09 to 0.18 µM against tyrosinase, indicating strong inhibitory effects without cytotoxicity in cellular assays .
2.3 Anticancer Properties
Thiazole and triazole derivatives have been explored for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Some derivatives have been noted to cause G1 phase arrest in cancer cell lines.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress and subsequent cell death .
3.1 Case Study on Tyrosinase Inhibition
A study evaluated the inhibitory effect of several piperazine-based compounds on Agaricus bisporus tyrosinase:
- Inhibition Mechanism : The binding mode was elucidated through docking studies, revealing interactions with key active site residues.
- Results : The most potent inhibitor showed an IC50 value significantly lower than standard inhibitors like kojic acid .
3.2 Antimicrobial Efficacy Assessment
In another study, a series of thiazole derivatives were tested against common pathogens:
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Findings : Certain derivatives exhibited broad-spectrum activity, highlighting the importance of structural modifications for enhancing efficacy .
4.
The compound 5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol shows promising biological activity across various domains including antimicrobial and anticancer properties. Future research should focus on optimizing its structure to enhance potency and selectivity while minimizing toxicity.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thiazolo-triazole vs. Benzoxazole/Thiadiazole: The thiazolo[3,2-b][1,2,4]triazol-6-ol core distinguishes it from benzoxazole derivatives (e.g., 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles) described in –2. While benzoxazoles are associated with cytotoxicity in cancer cell lines, the thiazolo-triazole core may offer improved selectivity for non-oncological targets, such as neurotransmitter receptors, due to enhanced hydrogen-bonding capacity from the triazole .
- Triazole-Thiadiazole Hybrids: Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () share a triazole moiety but incorporate thiadiazole instead of thiazole. These hybrids exhibit antifungal activity via inhibition of 14-α-demethylase lanosterol (PDB: 3LD6), suggesting that the target compound’s thiazolo-triazole core might similarly target fungal enzymes but with distinct steric and electronic profiles .
Substituent Analysis
Table 1: Key Substituents and Their Implications
- Fluorophenyl vs. Chlorophenyl: The target’s 4-fluorophenyl group (electron-withdrawing) may enhance metabolic stability compared to 3-chlorophenyl analogs ().
- Benzhydryl vs. Simple Aryl Groups :
The benzhydryl (diphenylmethyl) substituent in the target compound likely increases lipophilicity, improving blood-brain barrier penetration relative to smaller aryl groups (e.g., 4-methoxyphenyl in ). This modification is critical for CNS-targeted agents .
Pharmacological and Physicochemical Properties
- Cytotoxicity :
Benzoxazole derivatives (–2) show cytotoxicity via apoptosis induction, but the target compound’s thiazolo-triazole core may reduce off-target toxicity due to altered electronic properties . - Antifungal Potential: Triazole-thiadiazole hybrids () inhibit fungal enzymes; the target’s triazole moiety could similarly disrupt ergosterol biosynthesis, though this requires experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
